molecular formula C21H25N3O4 B3911525 2-methoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenyl acetate

2-methoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenyl acetate

Cat. No.: B3911525
M. Wt: 383.4 g/mol
InChI Key: RNHRZTABPCVUIB-PXLXIMEGSA-N
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Description

2-Methoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenyl acetate is a synthetic compound characterized by a phenyl acetate core substituted with a methoxy group at position 2 and an (E)-configured iminomethyl group at position 2. The iminomethyl moiety is linked to a piperazine ring bearing a 2-methoxyphenyl substituent.

Properties

IUPAC Name

[2-methoxy-4-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-16(25)28-20-9-8-17(14-21(20)27-3)15-22-24-12-10-23(11-13-24)18-6-4-5-7-19(18)26-2/h4-9,14-15H,10-13H2,1-3H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHRZTABPCVUIB-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenyl acetate typically involves multiple steps. One common method includes the condensation of 2-methoxybenzaldehyde with 4-(2-methoxyphenyl)piperazine under specific reaction conditions to form the intermediate Schiff base. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenyl acetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alcohol groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

2-methoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenyl acetate involves its interaction with specific molecular targets in the body. It is believed to act on alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The compound’s binding to these receptors can modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of arylpiperazine derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues with Piperazine Moieties

Compound Name Key Structural Differences Pharmacological Data (if available)
2-Methoxy-4-{1-[4-(2-Methoxyphenyl)-piperazin-1-ylimino]-ethyl}-phenol () Ethylidene linker instead of methylidene; phenol instead of phenyl acetate. Not explicitly reported, but ethyl substitution may alter lipophilicity and receptor affinity .
4-[(E)-{[4-(2-Methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic Acid () Benzoic acid replaces phenyl acetate; introduces a carboxyl group. Enhanced polarity likely reduces blood-brain barrier penetration compared to the ester derivative .
2-Methoxy-4-[(4-Methylpiperazin-1-yl)iminomethyl]phenol () 4-Methylpiperazine replaces 4-(2-methoxyphenyl)piperazine; phenol instead of acetate. Piperazine methylation may reduce steric hindrance, improving binding to serotonin/dopamine receptors .

Analogues with Modified Aromatic Substituents

Compound Name Key Structural Differences Biological Activity
2-Methoxy-4-{(E)-[(4-Methylphenyl)imino]methyl}phenyl Acetate () 4-Methylphenyl replaces 4-(2-methoxyphenyl)piperazine. Lower receptor affinity expected due to absence of piperazine’s H-bonding capacity .
4-{[(2-Hydroxy-4-Methylphenyl)imino]methyl}-2-Methoxyphenyl Acetate () 2-Hydroxy-4-methylphenyl substituent introduces additional H-bond donor. Potential for enhanced solubility and antimicrobial activity .
4-[(E)-[(3-Pyridin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenyl Acetate () Thioxotriazole-pyridine replaces piperazine. Likely targets microbial enzymes (e.g., dihydrofolate reductase) due to heterocyclic motifs .

Pharmacokinetic and Functional Comparisons

  • Receptor Affinity : The target compound exhibits moderate dopamine D2 receptor inhibition (Ki = 22–41 nM), comparable to arylpiperazine antipsychotics but less potent than haloperidol (Ki = ~1 nM) .
  • Antimicrobial Activity : Unlike nitro-substituted analogs (e.g., ’s compounds B–J), which show strong activity against E. coli (inhibition zones up to 18 mm), the target compound’s lack of electron-withdrawing groups may limit direct antimicrobial efficacy .
  • Metabolic Stability : The phenyl acetate group may undergo esterase hydrolysis, contrasting with more stable amide or carboxylic acid derivatives (e.g., ) .

Key Research Findings

Synthetic Accessibility: The compound can be synthesized via Schiff base formation between 4-(2-methoxyphenyl)piperazine and 2-methoxy-4-formylphenyl acetate, a method validated for analogous iminomethyl derivatives .

Conformational Analysis: X-ray crystallography of related piperazine-iminomethylphenols confirms the (E)-configuration and chair conformation of the piperazine ring, critical for receptor interactions .

Structure-Activity Relationships (SAR) :

  • Piperazine’s 2-methoxyphenyl group enhances serotonin receptor selectivity.
  • Acetate esters improve membrane permeability but may reduce metabolic half-life compared to ether-linked analogs .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
2-Methoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenyl acetate 425.5 3.2 1 6
2-Methoxy-4-{1-[4-(2-Methoxyphenyl)-piperazin-1-ylimino]-ethyl}-phenol () 413.5 3.0 2 5
4-[(E)-{[4-(2-Methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic Acid () 407.4 2.8 2 6

Biological Activity

2-Methoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenyl acetate, also known as a derivative of piperazine, has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H23N3O3C_{19}H_{23}N_3O_3, and it features a complex structure that includes a methoxy group and a piperazine moiety. The IUPAC name is (E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol, indicating its functional groups which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar piperazine structures exhibit varying degrees of antimicrobial activity. For instance, derivatives have shown moderate to good activity against various bacterial strains, suggesting that modifications in the piperazine ring can enhance efficacy against specific pathogens .

Antidepressant and Anxiolytic Effects

The compound's structural similarity to known antidepressants suggests potential serotonergic activity. Studies on related piperazine derivatives indicate that they may act as selective serotonin reuptake inhibitors (SSRIs) or have anxiolytic properties. For example, the presence of the methoxyphenyl group has been linked to enhanced binding affinity at serotonin receptors, which could translate into improved therapeutic effects in mood disorders .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the piperazine ring and the introduction of substituents like methoxy groups significantly influence the compound's biological profile. The following table summarizes key findings from various studies:

CompoundModificationBiological ActivityReference
12-MethoxyAntimicrobial
24-(2-Methoxyphenyl)Antidepressant
3Piperazine Ring VariationsAnxiolytic

Case Studies

  • In Vivo Studies : A study demonstrated that a related piperazine derivative effectively reduced cocaine-seeking behavior in rodent models, highlighting its potential as a treatment for substance use disorders. The compound's ability to selectively inhibit D3 receptors was crucial for this effect, indicating a targeted pharmacological action .
  • In Vitro Antimicrobial Testing : In vitro assays showed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with additional halogen substitutions demonstrated enhanced potency, suggesting that further modifications could yield even more effective antimicrobials .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenyl acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of piperazine-containing compounds often involves imine formation via Schiff base reactions. For example, structurally similar compounds (e.g., 2-methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol) were synthesized by condensing aldehydes with piperazine derivatives under reflux in ethanol, followed by purification via recrystallization . Optimization may require adjusting reaction time, temperature, and stoichiometric ratios of precursors. Solvent selection (e.g., ethanol, dichloromethane) impacts yield and purity. HPLC or TLC monitoring (as described in for related compounds) is critical for tracking reaction progress.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm the presence of key functional groups (e.g., imine bond, methoxy groups, and acetate moiety).
  • X-ray crystallography : Resolve the crystal structure to verify stereochemistry and molecular conformation, as demonstrated for analogous piperazine derivatives in Acta Crystallographica Section E reports .
  • HPLC-MS : Assess purity (>95%) and detect impurities using reverse-phase chromatography with UV detection (λ = 254 nm) .

Q. What safety precautions are necessary for handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data are limited, general precautions for piperazine derivatives apply:

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure .
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Store in airtight containers away from heat and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Prepare solutions of the compound in buffers (pH 1–12) and incubate at 25°C, 37°C, and 50°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. A sample data table is shown below:
ConditionTemperature (°C)pHHalf-life (h)Degradation Products Identified
Accelerated507.412.3Demethylated analog, acetate hydrolysis product
Long-term257.4168.5None detected
  • Reference Standards : Compare results to structurally related compounds (e.g., methoxyphenol derivatives) documented in NIST databases .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare pharmacokinetic parameters (e.g., bioavailability, metabolic clearance) across studies. Piperazine derivatives often exhibit variable absorption due to imine bond susceptibility to hydrolysis in vivo .
  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissues. For example, demethylation or acetate cleavage products may explain discrepancies .
  • Dose-Response Refinement : Conduct in vivo studies with controlled delivery systems (e.g., osmotic pumps) to maintain steady-state concentrations .

Q. How can computational modeling predict the compound’s binding affinity to target receptors (e.g., serotonin or dopamine receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions between the compound and receptor active sites (e.g., 5-HT1A or D2 receptors). The imine and methoxy groups are critical for hydrogen bonding and π-π stacking .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability. Compare results to experimental IC50 values from radioligand assays .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Experimental Replication : Measure solubility in triplicate using standardized shake-flask methods (e.g., USP guidelines). For example:
SolventSolubility (mg/mL)
Water0.05 ± 0.01
Ethanol12.3 ± 1.2
Dichloromethane8.7 ± 0.9
  • Structural Insights : X-ray data (e.g., ) show that piperazine derivatives form intramolecular H-bonds, reducing polarity. This explains higher solubility in ethanol than water .

Methodological Best Practices

Q. What experimental designs are optimal for assessing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Split-Plot Design : Vary substituents (e.g., methoxy position, piperazine ring size) across synthetic batches while controlling reaction conditions (e.g., temperature, catalyst). Use ANOVA to identify significant contributors to activity .
  • QSAR Modeling : Generate 3D descriptors (e.g., logP, polar surface area) and correlate with bioactivity data using partial least squares regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenyl acetate
Reactant of Route 2
Reactant of Route 2
2-methoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.